molecular formula C22H27ClN2O7S B2436710 Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate CAS No. 313641-22-4

Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate

Cat. No.: B2436710
CAS No.: 313641-22-4
M. Wt: 498.98
InChI Key: ZFIFLLNJSUKYCB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H27ClN2O7S and its molecular weight is 498.98. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The molecular formula can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈ClN₂O₄S
  • Molecular Weight : 396.86 g/mol

The presence of the chloro group and the isobutylamino side chain suggests potential interactions with biological targets, which will be explored in subsequent sections.

Antibacterial Activity

Research indicates that thiophene derivatives often exhibit significant antibacterial properties. For instance, studies involving related thiophene compounds have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

  • Case Study : A study on structurally similar thiophene derivatives showed IC50 values ranging from 51.4 μg/mL to 79.13 μg/mL against E. coli . This suggests that the compound may possess comparable or enhanced antibacterial efficacy due to its unique substituents.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Thiophenes have been noted for their ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.

  • Research Findings : In vitro assays have shown that certain thiophene derivatives exhibit substantial antioxidant activity, with some compounds achieving IC50 values as low as 76.26 μg/mL . The structural characteristics of the compound may enhance its capacity to donate electrons or stabilize free radicals.

Antifungal Activity

The antifungal potential of thiophene derivatives has also been explored, with various compounds demonstrating effectiveness against fungal pathogens.

  • Case Study : A related study highlighted the antifungal activity of thiophene-based compounds against strains such as Candida albicans, indicating that the compound may also exhibit similar properties .

The mechanisms underlying the biological activities of thiophenes can vary widely but often involve:

  • Inhibition of Enzymatic Activity : Many thiophenes inhibit enzymes critical for bacterial survival or growth.
  • Disruption of Membrane Integrity : Some compounds may disrupt bacterial cell membranes, leading to cell lysis.
  • Scavenging Reactive Oxygen Species (ROS) : Antioxidant properties allow these compounds to neutralize ROS, reducing cellular damage.

Biological Activity Overview Table

Biological ActivityTarget Organism/Cell LineIC50 Value (μg/mL)Reference
AntibacterialE. coli51.4
AntioxidantHuman Cell Lines76.26
AntifungalCandida albicansNot specified

Properties

IUPAC Name

ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(2-methylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S.C2H2O4/c1-5-26-20(25)17-16(14-8-6-13(4)7-9-14)18(21)27-19(17)23-15(24)11-22-10-12(2)3;3-1(4)2(5)6/h6-9,12,22H,5,10-11H2,1-4H3,(H,23,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFLLNJSUKYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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